Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate
Description
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-12-8-7-11-16(17)21-19(24)25-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13,20H2,1-2H3,(H,21,24) |
InChI Key |
AFDOFWRFUWJJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the presence of a base, such as potassium carbonate, and an organic solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three structurally related carbamates (Table 1), highlighting key differences in substituents and stereochemistry.
Table 1: Structural Comparison of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate and Analogues
Key Observations:
Stereochemical Differences : The hydroxymethyl analogue (Entry 3) has distinct (1R,2S)-stereochemistry, which may alter conformational stability and interaction with chiral targets compared to the (S)-configured target compound .
Physicochemical and Analytical Properties
Table 2: Comparative Physicochemical Data
- NMR Trends: The target compound’s analogues in show distinct ¹H-NMR shifts for triazole protons (~7.5–8.0 ppm) and carbamate NH groups (~5.0–6.0 ppm), which differ from the target’s amino-propanamido signals .
Biological Activity
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide an authoritative overview.
Chemical Structure and Properties
The compound features a benzyl group linked to a cyclohexyl carbamate moiety, with an amino acid derivative contributing to its biological profile. Its chemical structure can be represented as follows:
Where represent the number of respective atoms in the molecule.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticonvulsant properties and interactions with specific biological targets.
Anticonvulsant Activity
A significant study investigated a series of compounds related to this structure for their anticonvulsant effects. The findings indicated that certain derivatives exhibited potent activity in the scPTZ (pentylenetetrazole) test. For example, one compound demonstrated an ED50 value significantly lower than that of established anticonvulsants like phenobarbital and ethosuximide, suggesting superior efficacy .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mmol/kg) | Comparison Drug | ED50 (mmol/kg) |
|---|---|---|---|
| Benzyl Carbamate Derivative | 0.0056 | Phenobarbital | 0.056 |
| Ethosuximide | 0.92 |
This table highlights the comparative potency of the compound against well-known anticonvulsants.
The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems and possibly interaction with specific receptors involved in seizure activity. Molecular modeling studies suggest that the compound may bind effectively to target sites within the central nervous system, enhancing neuronal stability .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Study on Neurotoxicity : In tests assessing neurotoxicity, derivatives of Benzyl carbamate were found to exhibit minimal motor impairment at therapeutic doses, indicating a favorable safety profile .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that these compounds are well-absorbed and metabolized, suggesting potential for further development into therapeutic agents for epilepsy and other neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
